1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid
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Overview
Description
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with multiple hydroxyl groups and an acryloyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid typically involves the esterification of 3,4-dihydroxyphenylacrylic acid with a cyclohexane derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis{[3-(3,4-dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexanecarboxylic acid: Similar structure but with an additional acryloyl group.
3-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylic acid: Similar structure but with different hydroxyl group positions.
Uniqueness
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
153444-59-8 |
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Molecular Formula |
C16H18O8 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
1-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-6-11(18)8-16(7-10,15(22)23)24-14(21)4-2-9-1-3-12(19)13(20)5-9/h1-5,10-11,17-20H,6-8H2,(H,22,23) |
InChI Key |
IQRPXVABWMLCMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1O)(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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